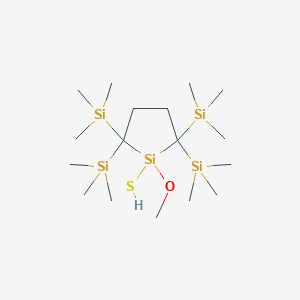

1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol

Description

Properties

CAS No. |

921755-60-4 |

|---|---|

Molecular Formula |

C17H44OSSi5 |

Molecular Weight |

437.0 g/mol |

IUPAC Name |

[1-methoxy-1-sulfanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane |

InChI |

InChI=1S/C17H44OSSi5/c1-18-24(19)16(20(2,3)4,21(5,6)7)14-15-17(24,22(8,9)10)23(11,12)13/h19H,14-15H2,1-13H3 |

InChI Key |

PKMREJDCEYWUFF-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]1(C(CCC1([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol typically involves the reaction of silane precursors with appropriate reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product. For example, the reaction of tetrakis(trimethylsilyl)silane with methoxy and thiol groups under anhydrous conditions can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the compound into different silane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying biological systems and interactions involving silicon-based molecules.

Mechanism of Action

The mechanism by which 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. The thiol group can form bonds with metal ions, while the trimethylsilyl groups provide steric hindrance and stability. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclosilanes with Antimony (Sb)

The antimony-containing compound 1-(tert-Butoxy)-2,2,5,5-tetrakis(trimethylsilyl)-1-stibatetramethylcyclopentasilane (13) () shares structural similarities with the target compound. Key differences include:

- Central Atom : Antimony (Sb) replaces silicon in the heterocyclic ring.

- Substituents : A tert-butoxy group is present instead of methoxy, and antimony lacks the thiol group.

- Synthesis : Compound 13 is synthesized via reaction of a brominated precursor with KO-tBu in THF, similar to methods used for silicon analogs .

- Stability : Antimony derivatives exhibit lower thermal stability compared to silicon-based systems due to weaker Sb–Si bonds .

Germanium (Ge) Derivatives

Germylene derivatives such as 1-Germa-2,2,5,5-tetrakis(trimethylsilyl)tetramethylcyclopentasilane () provide insights into backbone modifications:

- Central Atom : Germanium introduces different electronic properties, with Ge–Si bonds being longer (2.37–2.43 Å) than Si–Si bonds (2.34–2.36 Å) .

- Reactivity : Ge centers are more electrophilic, enabling nucleophilic attacks that are less favorable in silicon analogs.

Metal-Coordinated Cyclosilanes

Compounds like 1-Ferrac-2,2,5,5-tetrakis(trimethylsilyl)-tetramethylcyclopentasilane·(THF)₂ () highlight the impact of metal coordination:

- Structure : Iron (Fe) is incorporated into the silolane ring, with THF ligands stabilizing the metal center.

- NMR Shifts: ²⁹Si NMR resonances for metal-coordinated silanes (−45.7 to −71.5 ppm) are deshielded compared to non-metalated analogs (−90 to −110 ppm) .

Thiol-Functionalized Silanes

- Synthesis : Thiols are typically prepared via NaOH-mediated alkylation of precursors, followed by recrystallization .

- Applications : Thiols are leveraged for their redox activity and ability to form disulfide bonds.

Data Tables

Table 2. Reactivity Trends

Research Findings and Implications

- Steric Effects : The TMS groups in all analogs confer steric protection, enhancing stability but reducing reactivity toward bulky substrates .

- Electronic Effects : Methoxy and thiol groups in the target compound likely modulate electron density at silicon, influencing its acid-base behavior.

- Synthetic Challenges : Thiol incorporation in silolanes may require specialized conditions (e.g., InCl₃ catalysis, as in ) to avoid disulfide formation .

Biological Activity

1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol is a silane compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C17H44O2Si5S

- Molecular Weight : 446.79 g/mol

- CAS Number : 71422090

The biological activity of 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol can be attributed to its ability to interact with biological macromolecules. The thiol group is known for participating in redox reactions and forming disulfide bonds, which can influence protein structure and function. The presence of trimethylsilyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The thiol group can scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that silane compounds may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Cytotoxic | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various silane compounds, including 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol. The results indicated significant radical scavenging activity compared to control groups. This suggests potential therapeutic applications in conditions related to oxidative stress.

Case Study 2: Antimicrobial Properties

In a controlled laboratory setting, the compound was tested against several bacterial strains. Results demonstrated a notable inhibition of growth in Gram-positive bacteria. This finding supports the hypothesis that silane derivatives could be developed into antimicrobial agents.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving human cancer cell lines showed that treatment with 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol resulted in increased apoptotic markers. Flow cytometry analysis confirmed elevated levels of apoptosis compared to untreated controls. This positions the compound as a candidate for further investigation in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1-methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol, and what critical reagents/solvents are involved?

The synthesis typically involves silane-thiol coupling reactions under inert conditions. Key reagents include:

- KO-t-Bu (potassium tert-butoxide) as a strong base to deprotonate intermediates and facilitate silylation .

- THF (tetrahydrofuran) as a solvent due to its ability to stabilize reactive intermediates via coordination .

- Trimethylsilyl chloride or analogous silylating agents for introducing trimethylsilyl groups.

Methodological Insight : Reaction monitoring via in situ Si NMR is critical to track silylation progress, as incomplete substitution leads to structural impurities. Post-synthesis purification often employs flash chromatography with hexane/ethyl acetate gradients .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Crystallization : Slow diffusion of pentane into a THF solution at low temperatures (−30°C to 0°C) to obtain high-quality crystals .

- Refinement : Use of SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data .

- Validation : Cross-checking bond lengths (e.g., Si–Si: 2.34–2.38 Å) and angles against DFT-optimized models to confirm geometric accuracy .

Q. What are the stability considerations for handling and storing this compound?

- Air/Moisture Sensitivity : The compound hydrolyzes readily in the presence of moisture due to its silyl-thiol groups. Storage under argon or nitrogen in flame-sealed ampoules is mandatory .

- Temperature : Prolonged storage above −20°C leads to decomposition; refrigerated conditions (−40°C) are recommended .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (NMR/MS) and crystallographic results?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. Strategies include:

- Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures .

- DFT Calculations : Compare experimental XRD bond angles/distances with computational models to validate static structures .

- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isobaric impurities and true structural anomalies .

Q. What methodologies optimize reaction yields in silyl-thiol coupling reactions involving bulky substituents?

Key factors for yield optimization:

- Solvent Choice : Use THF over DMF or DMSO to minimize steric hindrance around the silicon center .

- Temperature Control : Reactions at −30°C suppress side reactions (e.g., disulfide formation) while maintaining kinetic control .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) can enhance coupling efficiency for sterically hindered substrates .

Q. How does the electronic environment of the silolane ring influence reactivity in cross-coupling applications?

The electron-rich silolane core (due to methoxy and silyl groups) enhances nucleophilicity at the thiol sulfur. This facilitates:

Q. What are the challenges in computational modeling of this compound’s spectroscopic properties?

- Basis Set Limitations : Standard basis sets (e.g., 6-31G*) underestimate silicon-centered polarization effects. Hybrid functionals (e.g., B3LYP-D3) with diffuse orbitals improve accuracy .

- Dynamic Corrections : Anharmonic vibrational modes in the thiol group require molecular dynamics (MD) simulations to match experimental IR peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.